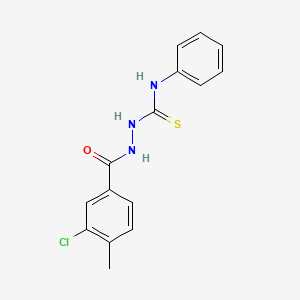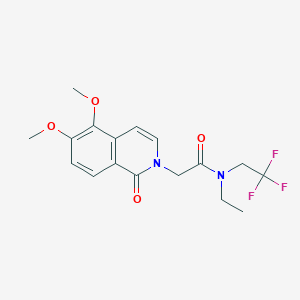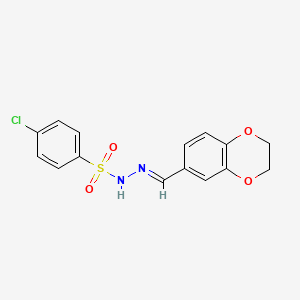![molecular formula C15H27N3O B5611073 {1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5611073.png)
{1-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-propylpiperidin-3-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrazole compounds involves several key steps, including the use of Dimroth rearrangement and characterization by techniques such as 1H NMR, 13C NMR, MS, and IR spectra data. For instance, the synthesis of (3,5-aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3-triazol-4-yl)methanones has been documented, indicating a methodological approach to synthesizing complex pyrazole derivatives (Cao, Quan, & Dong, 2008).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied, including through crystal structure analysis. The structure of certain pyrazole compounds was elucidated using X-ray diffraction, revealing detailed geometric parameters and providing insights into the molecular conformation and arrangement (Cao, Dong, Shen, & Dong, 2010).
Mecanismo De Acción
The mechanism of action of pyrazole and imidazole derivatives can vary widely depending on the specific compound and its biological target. For example, some derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
[1-[2-(1-methylpyrazol-4-yl)ethyl]-3-propylpiperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O/c1-3-6-15(13-19)7-4-8-18(12-15)9-5-14-10-16-17(2)11-14/h10-11,19H,3-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZIYOMUBGYWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN(C1)CCC2=CN(N=C2)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-7-(2-furyl)-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5610995.png)
![3-methyl-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5611006.png)
![2-methyl-9-(4-morpholinylacetyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5611011.png)
![2,4-difluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5611016.png)
![7-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-8-morpholin-4-yl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5611026.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5611029.png)
![1-methyl-8-[(5-methyl-2-thienyl)carbonyl]-3-phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5611047.png)


![3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5611065.png)
![methyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5611080.png)
![1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5611092.png)
![N,N-dimethyl-1-(2-methylphenyl)-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-2-oxoethanamine](/img/structure/B5611094.png)